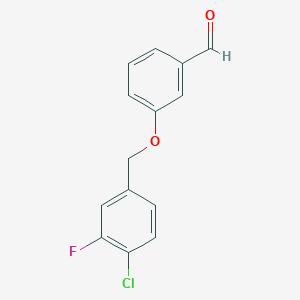![molecular formula C13H21NO B7995056 3-[3-(Dimethylamino)phenyl]-3-pentanol](/img/structure/B7995056.png)
3-[3-(Dimethylamino)phenyl]-3-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Dimethylamino)phenyl]-3-pentanol: is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pentanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Dimethylamino)phenyl]-3-pentanol typically involves the reaction of 3-(Dimethylamino)benzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-[3-(Dimethylamino)phenyl]-3-pentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3-[3-(Dimethylamino)phenyl]-3-pentanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of dimethylamino groups with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it versatile for various applications.
Mécanisme D'action
The mechanism of action of 3-[3-(Dimethylamino)phenyl]-3-pentanol involves its interaction with molecular targets through its dimethylamino and hydroxyl groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
3-(Dimethylamino)phenol: Shares the dimethylamino group but lacks the pentanol chain.
3-(Dimethylamino)benzaldehyde: Contains the dimethylamino group and a formyl group instead of the pentanol chain.
3-(Dimethylamino)propylamine: Features the dimethylamino group and a shorter alkyl chain.
Uniqueness: 3-[3-(Dimethylamino)phenyl]-3-pentanol is unique due to the combination of its dimethylamino group and pentanol chain, which provides distinct reactivity and potential for diverse applications. The presence of both hydrophilic and hydrophobic regions in the molecule allows for versatile interactions with various chemical and biological systems.
Propriétés
IUPAC Name |
3-[3-(dimethylamino)phenyl]pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-5-13(15,6-2)11-8-7-9-12(10-11)14(3)4/h7-10,15H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKOQJZVUWEHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=CC=C1)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(4-Methylpiperazino)methyl]thiophenol](/img/structure/B7995027.png)


![O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7995047.png)


![1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995082.png)
![1-Chloro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995090.png)
